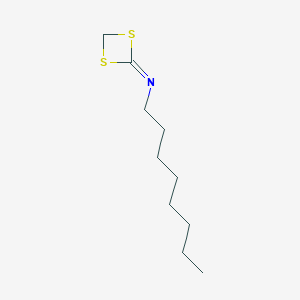

N-Octyl-1,3-dithietan-2-imine

Description

Contextualization of Imine Chemistry

Imines, characterized by a carbon-nitrogen double bond (C=N), are fundamental functional groups in organic chemistry. numberanalytics.com Often referred to as Schiff bases, they are the nitrogen analogues of aldehydes and ketones. masterorganicchemistry.com The chemistry of imines is rich and varied, playing a crucial role as intermediates in numerous synthetic transformations and as structural motifs in biologically active molecules. numberanalytics.comlibretexts.org

The carbon-nitrogen double bond is the defining feature of an imine. This bond consists of a sigma (σ) bond and a pi (π) bond, with the carbon and nitrogen atoms being sp² hybridized. wikipedia.org The nitrogen atom of the imine is generally less electronegative than the oxygen atom in a carbonyl group (C=O), which influences its reactivity. byjus.com Consequently, imines are typically less electrophilic than their aldehyde and ketone counterparts. byjus.com However, the presence of a lone pair of electrons on the nitrogen atom imparts basicity to the molecule. numberanalytics.com

The reactivity of imines is diverse. They can act as electrophiles, particularly when the nitrogen atom is protonated or coordinated to a Lewis acid, forming a highly reactive iminium ion. nih.gov This activation enhances their susceptibility to nucleophilic attack at the carbon atom. nih.gov Conversely, the nitrogen atom's lone pair allows it to function as a nucleophile. nih.gov Imines are also key participants in pericyclic reactions, such as [2+2] cycloadditions to form β-lactams (Staudinger synthesis) and imine Diels-Alder reactions to produce tetrahydropyridines. wikipedia.org

The general reactivity of the imine functional group can be summarized as follows:

Nucleophilic Addition: Imines undergo addition reactions with a variety of nucleophiles, including organometallic reagents and enolates, to form new carbon-carbon or carbon-heteroatom bonds. numberanalytics.comwikipedia.org

Reduction: The C=N bond can be readily reduced to form amines, a transformation of significant synthetic utility known as reductive amination. masterorganicchemistry.comfiveable.me

Hydrolysis: Imines are susceptible to hydrolysis, reverting to the parent amine and carbonyl compound, a process that is often catalyzed by acid. masterorganicchemistry.comnih.gov

| Property | Description | Reference |

| Functional Group | Carbon-Nitrogen Double Bond (C=N) | numberanalytics.com |

| Hybridization | sp² at both C and N atoms | wikipedia.org |

| Reactivity | Acts as both an electrophile (especially when protonated) and a nucleophile. | nih.gov |

| Key Reactions | Nucleophilic addition, reduction to amines, hydrolysis, cycloadditions. | numberanalytics.commasterorganicchemistry.comwikipedia.org |

The classical method for imine synthesis involves the condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone). numberanalytics.comwikipedia.org This reaction proceeds via a hemiaminal intermediate, followed by the elimination of a water molecule. wikipedia.org To drive the equilibrium towards the product, dehydrating agents or azeotropic distillation are often employed. wikipedia.orgnih.gov

Modern organic synthesis has seen the development of more efficient and milder methodologies for imine formation. Catalysis plays a pivotal role in these advancements, with metal complexes, organocatalysts, and enzymes being used to improve reaction rates and selectivity under benign conditions. numberanalytics.com For instance, copper(I) and iron-based catalysts have been shown to facilitate imine synthesis under mild, aerobic conditions. numberanalytics.comorganic-chemistry.org

Alternative synthetic routes have also been explored, moving beyond the traditional carbonyl-amine condensation. These include:

The reaction of organic azides with metal carbenoids. wikipedia.org

The aza-Wittig reaction involving iminophosphoranes and organic azides. wikipedia.org

The oxidation of secondary amines. organic-chemistry.org

The reaction of nitriles with organometallic reagents. wikipedia.org

These newer methods often offer advantages in terms of substrate scope, functional group tolerance, and reaction conditions, reflecting the ongoing evolution of synthetic chemistry. numberanalytics.comorganic-chemistry.org

| Synthesis Method | Description | Reference |

| Classical Condensation | Reaction of a primary amine with an aldehyde or ketone, with removal of water. | numberanalytics.comwikipedia.org |

| Catalytic Synthesis | Use of metal complexes (e.g., Cu, Fe, Pd, Ru) or organocatalysts to improve efficiency. | numberanalytics.comorganic-chemistry.org |

| Oxidative Methods | Aerobic oxidation of amines or oxidative condensation of amines with alcohols. | organic-chemistry.orgacs.org |

| From Nitriles | Grignard reaction with a nitrile followed by hydrolysis. | wikipedia.org |

| Aza-Wittig Reaction | Reaction of iminophosphoranes with carbonyl compounds. | wikipedia.org |

The versatility of imines makes them invaluable as reactive intermediates in the synthesis of complex molecules, particularly nitrogen-containing heterocycles and alkaloids. fiveable.menih.gov Their ability to participate in cascade reactions and multicomponent reactions (MCRs) allows for the rapid construction of molecular complexity from simple precursors. nih.govnih.gov In these processes, imines generated in situ can undergo a series of transformations in a single pot, leading to efficient and atom-economical syntheses. nih.gov

Imines are also crucial components in coordination chemistry, where they form part of Schiff base ligands that can coordinate with various metal ions. wikipedia.org These metal complexes find applications in catalysis, materials science, and bioinorganic chemistry.

Furthermore, the imine functional group is a cornerstone in biological chemistry. Imine intermediates are common in enzymatic pathways, such as in the reactions catalyzed by aldolases, where a substrate is linked to a lysine (B10760008) residue in the enzyme's active site via an imine. libretexts.org This transient formation of an imine is critical for processes like carbon fixation in plants. libretexts.org

Overview of Dithietane Ring Systems

The 1,3-dithietane (B8821032) ring is a four-membered heterocycle containing two sulfur atoms and two carbon atoms at alternating positions. ontosight.ai This structural motif is less common than its five- and six-membered counterparts but possesses unique properties owing to its strained ring structure.

The structure of these rings makes them prone to reactions that relieve this strain. For example, four-membered heterocycles can undergo ring-opening reactions when treated with strong nucleophiles or under acidic conditions. msu.edu

In synthetic organic chemistry, sulfur-containing heterocycles are widely used, particularly as protecting groups for carbonyl compounds and as precursors to acyl anion equivalents. asianpubs.org The most common among these are the five-membered 1,3-dithiolanes and the six-membered 1,3-dithianes. organic-chemistry.org

1,3-Dithiolanes and 1,3-Dithianes: These are readily prepared from the reaction of a carbonyl compound with 1,2-ethanedithiol (B43112) and 1,3-propanedithiol, respectively, typically under acidic catalysis. organic-chemistry.org They are valued for their stability under both acidic and basic conditions. asianpubs.org The deprotonation of the C-2 position of 1,3-dithianes, in particular, generates a nucleophilic acyl anion equivalent that is a cornerstone of umpolung (reactivity inversion) chemistry, allowing for the formation of new carbon-carbon bonds. asianpubs.org

1,3-Dithietanes: Compared to dithiolanes and dithianes, 1,3-dithietanes are used less frequently in routine synthesis. Their higher ring strain makes them more reactive and potentially less stable under certain conditions. ontosight.ai However, this inherent reactivity can also be harnessed for specific synthetic transformations. Bicyclic 1,3-dithietanes have been synthesized through the intramolecular dimerization of dithiocarbonyl compounds. iupac.org

The choice between these sulfur heterocycles in a synthetic plan depends on the desired stability, reactivity, and the specific transformation to be achieved. While dithiolanes and dithianes are the workhorses for carbonyl protection and umpolung strategies, the strained 1,3-dithietane ring offers unique reactivity patterns that can be exploited in more specialized applications.

| Heterocycle | Ring Size | Relative Strain | Common Synthetic Use | Reference |

| 1,3-Dithietane | 4-membered | High | Less common, used in specialized syntheses. | ontosight.aiiupac.org |

| 1,3-Dithiolane | 5-membered | Moderate | Protecting group for carbonyls. | asianpubs.orgorganic-chemistry.org |

| 1,3-Dithiane (B146892) | 6-membered | Low | Protecting group, acyl anion equivalent (umpolung). | asianpubs.orgorganic-chemistry.org |

Historical Development of Dithietane Chemistry and their Synthetic Utility

The history of heterocyclic chemistry dates back to the 1800s, running parallel to the broader development of organic chemistry. wikipedia.org Within this vast field, sulfur-containing heterocycles have garnered significant interest. mdpi.comresearchgate.net Dithietanes, which are four-membered rings containing two sulfur atoms and two carbon atoms, represent a specific class within this family. ontosight.ai

The first examples of carbon-substituted 1,3-dithietanes were described as early as 1872. wikipedia.org However, the parent 1,3-dithietane molecule was not synthesized until 1976. wikipedia.org Its preparation involved the reaction of bis(chloromethyl) sulfoxide (B87167) with sodium sulfide (B99878), followed by reduction of the resulting 1,3-dithietane 1-oxide. wikipedia.orgresearchgate.net In contrast, 1,2-dithietanes, where the sulfur atoms are adjacent, are much rarer. wikipedia.org

The synthetic utility of dithietanes and their larger ring cousins, dithianes, is well-established in organic synthesis. organic-chemistry.orguwindsor.ca They are frequently used as protecting groups for carbonyl compounds (aldehydes and ketones). organic-chemistry.orgmsu.edu The formation of a 1,3-dithiane or dithiolane from a carbonyl compound is a robust method for masking the carbonyl's reactivity during multi-step syntheses. organic-chemistry.org Furthermore, the unique reactivity of the dithietane ring, often characterized by high reactivity and instability due to ring strain, makes it a precursor for more complex sulfur-containing molecules with potential applications in pharmaceuticals and materials science. ontosight.airesearchgate.net For instance, the reaction of 1,2-dithiol-3-thiones with isonitriles can afford imino-1,3-dithietanes. researchgate.net

Convergence of Imine and Dithietane Motifs in N-Octyl-1,3-dithietan-2-imine

The structure of this compound is a prime example of molecular hybridization, combining the dithietane core with an imine functional group. Imines, which contain a carbon-nitrogen double bond, are fundamental functional groups in organic chemistry and are key intermediates in the synthesis of many nitrogen-containing compounds. beilstein-journals.org The convergence of these two motifs within a single molecule creates a unique electronic and structural environment.

Rationale for Investigating Hybrid Sulfur-Nitrogen Heterocycles

Heterocyclic compounds containing both sulfur and nitrogen have been a subject of sustained research interest for decades due to their unique structures and biological activities. mdpi.comopenmedicinalchemistryjournal.com These compounds are integral to biochemistry, forming the basis of essential molecules like DNA and RNA. mdpi.com The presence of both sulfur and nitrogen atoms in a ring system often leads to distinct physicochemical properties compared to their parent carbocyclic counterparts, stemming from differences in electronegativity and the availability of unshared electron pairs. mdpi.comopenmedicinalchemistryjournal.com

While incorporating multiple nitrogen and sulfur atoms into a ring can sometimes lead to instability, it can also result in surprisingly stable heterocycles with unusual and valuable properties. mdpi.comopenmedicinalchemistryjournal.com This has driven the development of modern synthetic methods to create novel sulfur-nitrogen heterocycles. mdpi.com Researchers are particularly interested in these hybrid systems for applications in pharmaceutical and agrochemical research, as well as in materials science, where they show potential as molecular conductors and magnets. mdpi.com The goal is often to create multifunctional molecules that can target multiple biological pathways, which is a promising strategy in drug discovery. mdpi.comnih.gov

Significance of the N-Octyl Moiety in Structure-Reactivity Relationships

The "N-Octyl" portion of this compound refers to an eight-carbon alkyl chain attached to the imine's nitrogen atom. The inclusion of such alkyl chains in heterocyclic compounds can significantly influence their physical and chemical properties. jmchemsci.com

In the context of structure-reactivity relationships, the length and nature of an N-alkyl chain can impact several factors:

Solubility: The long, nonpolar octyl chain increases the molecule's lipophilicity (its ability to dissolve in fats, oils, and nonpolar solvents). This can be crucial for applications where the molecule needs to interact with or traverse biological membranes or other non-aqueous environments.

Steric Hindrance: The alkyl chain can create steric bulk around the reactive imine and dithietane parts of the molecule, potentially influencing which reactions can occur and at what rate.

Self-Assembly and Material Properties: In materials science, long alkyl chains can promote the self-assembly of molecules into organized structures, influencing the bulk properties of the material. For instance, the length of alkyl chains can affect the mesomorphic (liquid crystal) properties of heterocyclic compounds. jmchemsci.com

Research Trajectories for this compound and Related Analogs

Given the foundational chemical principles, future research on this compound and related analogs could explore several promising avenues:

Advanced Materials: Building on the known utility of sulfur-nitrogen heterocycles in materials science, research could focus on the potential of these compounds to form novel polymers, molecular conductors, or magnets. mdpi.comopenmedicinalchemistryjournal.com The N-octyl group could be varied to tune the solubility and processing characteristics of these materials.

Medicinal and Agrochemical Chemistry: The combination of a reactive heterocycle and a lipophilic chain is a common feature in many biologically active compounds. openmedicinalchemistryjournal.com Future work could involve synthesizing a library of analogs with different N-alkyl chains and substitutions on the dithietane ring to screen for potential anticancer, antioxidant, antifungal, or antibacterial properties. ontosight.aimdpi.comnih.gov

Synthetic Methodology: Developing new, more efficient, and selective methods for synthesizing substituted 1,3-dithietan-2-imines would be a valuable contribution to organic chemistry. mdpi.com This could involve exploring novel cycloaddition reactions or multi-component reactions to build the heterocyclic core. researchgate.netresearchgate.net

Mechanistic Studies: A detailed investigation into the reactivity of the dithietane-imine system would provide fundamental insights. Theoretical and experimental studies could elucidate reaction mechanisms, such as the cis-trans isomerization of the ring, and how the N-octyl group influences the electronic structure and stability of the molecule and its reaction intermediates. researchgate.netresearchgate.net

Structure

3D Structure

Properties

CAS No. |

59754-40-4 |

|---|---|

Molecular Formula |

C10H19NS2 |

Molecular Weight |

217.4 g/mol |

IUPAC Name |

N-octyl-1,3-dithietan-2-imine |

InChI |

InChI=1S/C10H19NS2/c1-2-3-4-5-6-7-8-11-10-12-9-13-10/h2-9H2,1H3 |

InChI Key |

HGEHLQRKLXSLDF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCN=C1SCS1 |

Origin of Product |

United States |

Synthetic Methodologies for N Octyl 1,3 Dithietan 2 Imine and Precursor Architectures

Retrosynthetic Analysis of N-Octyl-1,3-dithietan-2-imine

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. journalspress.comscribd.comscitepress.org

The most logical primary disconnection in this compound is the cleavage of the exocyclic carbon-nitrogen double bond (C=N). This disconnection is based on the well-established and reliable method of imine formation from a carbonyl compound and a primary amine. organic-chemistry.org This retrosynthetic step simplifies the target molecule into two key synthons: a 1,3-dithietan-2-one cation and an N-octylaminyl anion. The corresponding synthetic equivalents for these synthons are 1,3-dithietan-2-one and n-octylamine, respectively.

Figure 1: Retrosynthetic Disconnection of the Imine Bond

Synthesis of Dithietane Precursors

Routes to 1,3-Dithietan-2-one and its Derivatives

Synthesis via Methylene (B1212753) Halides and Xanthates

The construction of the 1,3-dithietane (B8821032) framework can be achieved through various synthetic pathways. One traditional route involves the reaction of 1,3-dihaloalkanes with a sulfide (B99878) source. beilstein-journals.org While not directly leading to the imine, this method establishes the core dithietane ring that is essential for subsequent functionalization. The reaction of methylene halides with xanthate salts also represents a viable, though less common, approach to forming dithietane structures. These methods provide the foundational four-membered ring that can be further elaborated to yield the desired imine.

Formation from Thioketen Intermediates

Thioketenes are highly reactive species that can undergo [2+2] cycloaddition reactions to form 1,3-dithietane rings. acs.org For instance, bis(trifluoromethyl)thioketene has been shown to dimerize, yielding a substituted 1,3-dithietane. acs.org This reactivity highlights a potential pathway where a suitable thioketene (B13734457) could react with another thiocarbonyl compound or dimerize to form the dithietane skeleton, which could then be converted to this compound.

Synthesis of 1,3-Dithietan-2-thione and Interconversion Strategies

A pivotal intermediate in the synthesis of N-substituted 1,3-dithietan-2-imines is 1,3-dithietan-2-thione. This compound provides a versatile platform for introducing the N-octyl group. The interconversion of the thione to the corresponding imine can be achieved through several methods. One approach involves the reaction of the thione with an appropriate amine, in this case, n-octylamine, often facilitated by a catalyst. Another strategy could involve the reaction of 2,N-dilithio derivatives of N-alkylbenzenesulfonamides with methyl isothiocyanate, followed by a DBU-catalyzed cyclization, which has been used to prepare related 1,2-benzothiazole-3(2H)-thione 1,1-dioxides. clockss.org

Direct Synthesis of this compound

Condensation Reactions with n-Octylamine

The most direct method for the synthesis of this compound involves the condensation of a suitable dithietane precursor with n-octylamine. atamanchemicals.com This reaction is a specific example of the broader class of imine formation reactions where a primary amine reacts with a carbonyl or thiocarbonyl group. masterorganicchemistry.com The synthesis of n-octylamine itself can be achieved through the amination of n-octanol. google.comgoogle.com

To improve the efficiency of the condensation reaction, various catalytic systems can be employed. Acid catalysts are commonly used to facilitate imine formation by activating the carbonyl or thiocarbonyl group towards nucleophilic attack by the amine. masterorganicchemistry.com Heterogeneous catalysts, such as Amberlyst® 15, have been shown to be effective for imine synthesis under solvent-free conditions, offering advantages like easy separation and recyclability. peerj.com For the synthesis of this compound, a similar catalytic approach could be envisioned to enhance reaction rates and yields. Lewis acids and other organocatalysts have also been explored for imine synthesis and could be applicable. organic-chemistry.org

Table 1: Catalytic Approaches for Imine Synthesis

| Catalyst Type | Example | Conditions | Advantages |

|---|---|---|---|

| Acid Catalyst | p-Toluenesulfonic acid | Reflux in solvent | Accelerates reaction |

| Heterogeneous Catalyst | Amberlyst® 15 | Solvent-free, room temp | Easy separation, recyclable |

| Organocatalyst | Pyrrolidine | Acid- and metal-free | Mild conditions, high yields organic-chemistry.org |

| Lewis Acid | Yttrium triflate | Catalytic amount | High chemoselectivity organic-chemistry.org |

The choice of solvent and reaction conditions plays a crucial role in the outcome of the synthesis. Computational studies on related ketene-imine cycloadditions have shown that solvent polarity can influence the stereoselectivity and energetics of the reaction. researchgate.net For the condensation of n-octylamine with a dithietane precursor, optimizing conditions such as temperature, concentration, and solvent is key. Solvent-free conditions, where the reactants are mixed neat, have proven effective for the synthesis of other imines and can lead to higher concentrations and shorter reaction times. scirp.orgjocpr.comscirp.org The removal of water, a byproduct of the condensation, can also drive the reaction to completion. masterorganicchemistry.com

Table 2: Influence of Reaction Conditions on Imine Synthesis

| Parameter | Variation | Potential Effect |

|---|---|---|

| Solvent | Non-polar vs. Polar | Can affect reaction rate and solubility of reactants. researchgate.net |

| Temperature | Room Temp vs. Reflux | Higher temperatures can increase reaction rate but may lead to side products. |

| Concentration | Neat vs. Dilute | Higher concentration can accelerate the reaction. scirp.org |

| Byproduct Removal | Dean-Stark trap | Drives equilibrium towards product formation. peerj.com |

Alternative Imine Formation Strategies

The synthesis of the imine functionality in this compound can be approached through various methods beyond traditional condensation reactions. These alternative strategies often provide milder reaction conditions, improved yields, and compatibility with a broader range of functional groups.

Oxidative Methods for C=N Bond Generation

The formation of a carbon-nitrogen double bond (C=N) via oxidation represents a powerful alternative to condensation chemistry. These methods typically involve the oxidation of a corresponding secondary amine precursor, in this case, N-octyl-1,3-dithietan-2-amine.

Several oxidative systems can be employed for this transformation. Hypervalent iodine reagents, such as 2-iodoxybenzoic acid (IBX), are known for their ability to generate imines from secondary amines with high efficiency. organic-chemistry.org This process is often clean and produces high yields. Another approach involves metal-free oxidative amination reactions, which can functionalize both N-H and C-H bonds simultaneously, mediated by an I(III) oxidant. nih.gov This offers a green chemistry approach to C-N bond formation.

Furthermore, visible light-mediated photocatalysis has emerged as a mild and effective method for oxidative C-N bond formation. nih.gov This technique can utilize aerobic oxidation, making it an environmentally attractive option. nih.govorganic-chemistry.org The choice of oxidant and reaction conditions is crucial to prevent over-oxidation or undesired side reactions, particularly the oxidation of the sulfur atoms within the dithietane ring.

In-Situ Imine Formation from N-Functionalized Hydroxylamine (B1172632) Reagents

The inherent instability of some imines has led to the development of methods where the imine is generated in-situ from a stable precursor. repec.org N-functionalized hydroxylamine reagents serve as excellent bench-stable precursors for this purpose. repec.orgyoutube.com These reagents can react with a carbonyl equivalent, in this context the C=S bond of a dithietane precursor, to generate the imine intermediate directly within the reaction mixture.

This strategy streamlines synthetic procedures by avoiding the isolation of potentially sensitive imine products. repec.org The in-situ generated imine is immediately available to react with nucleophiles or undergo other transformations. Mechanistic studies, supported by DFT calculations, have provided insight into the plausible reaction pathways that support this in-situ imine formation. repec.org This approach is versatile, enabling various bond constructions, including C-C, C-N, C-O, and C-S bonds. repec.org Another related strategy involves the in-situ generation of N-unsubstituted imines from alkyl azides, mediated by copper catalysis, which can then be trapped in subsequent reactions. nih.gov

Advanced Synthetic Strategies and Derivatization

Advanced synthetic methodologies focus on achieving high selectivity and introducing structural complexity, such as chirality. Furthermore, post-synthetic modification of the dithietane core allows for the generation of a diverse range of derivatives.

Chemoselective Synthesis of this compound

Chemoselectivity is paramount when synthesizing molecules with multiple reactive sites. The synthesis of this compound requires the selective formation of the exocyclic C=N bond without affecting the integrity of the dithietane ring. This can be achieved through catalyst-controlled reactions. For instance, well-defined pincer complexes of earth-abundant metals like manganese have been shown to catalyze imine synthesis with high efficiency and selectivity under mild conditions. nih.govkaust.edu.sa These catalysts can facilitate the reductive amination of aldehydes or the dehydrogenative homocoupling of primary amines to form imines, minimizing waste and avoiding harsh reagents. nih.govkaust.edu.sa

Multicomponent reactions (MCRs) also offer a powerful avenue for chemoselective synthesis. Microwave-assisted MCRs can be controlled by adjusting solvent polarity and amine basicity to selectively yield N-substituted aminopyridines, a strategy whose principles could be adapted for dithietane systems. rsc.org Lewis acid catalysis has also been employed to direct the chemoselective cyclization of substrates containing multiple nucleophilic centers, where the outcome is controlled by the inherent nucleophilicity of the reacting atoms. sioc-journal.cn

Exploration of Asymmetric Synthesis Methodologies for Related Imine-Dithiane Systems

While direct asymmetric synthesis of this compound is not widely documented, methodologies developed for structurally related 1,3-dithiane (B146892) systems provide a clear blueprint. A notable strategy is the asymmetric Umpolung reaction, where a nucleophilic acyl anion equivalent is generated from a 1,3-dithiane. nih.govacs.orgnih.gov

In this approach, 2-lithio-1,3-dithiane reacts with a chiral N-phosphonyl imine. The chiral auxiliary on the imine nitrogen directs the stereochemical outcome of the addition, leading to the formation of α-amino-1,3-dithianes with high diastereoselectivity. nih.govacs.orgmdpi.com Researchers have found that the slow addition of the chiral N-phosphonyl imine to the 2-lithio-1,3-dithiane solution is critical for achieving excellent diastereoselectivity (>99:1). acs.orgnih.gov This method has been refined into a "group-assistant-purification" (GAP) chemistry process, which avoids the need for traditional chromatography or recrystallization for purification. acs.orgnih.gov

Table 1: Asymmetric Umpolung Reaction of 2-Lithio-1,3-dithianes with Chiral N-Phosphonyl Imines nih.govnih.gov

| Imine Substrate | Base/Solvent | Conditions | Yield (%) | Diastereoselectivity (dr) |

|---|---|---|---|---|

| N-phosphonyl imine (various aryl/alkyl) | n-BuLi / THF | -78 °C to r.t., slow addition | up to 82 | >99:1 |

These principles could potentially be extended to 1,3-dithietane systems, offering a pathway to chiral N-substituted 2-amino-1,3-dithietanes, which could then be oxidized to the target imine.

Post-Synthetic Derivatization of the Dithietane Framework

Once the this compound has been synthesized, the dithietane ring itself can be chemically modified to introduce new functionalities. One of the primary reactions of the dithietane framework is oxidation at the sulfur atoms. The parent 1,3-dithietane can be oxidized to form 1,3-dithietane 1-oxide using reagents like bis(chloromethyl) sulfoxide (B87167) followed by reduction. wikipedia.org This introduces both functionality and chirality to the heterocyclic ring.

Another significant derivatization involves the use of highly fluorinated dithietanes as precursors for other molecules. For example, 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane (B1606920) is a reagent used in the synthesis of hexafluoro-ene compounds and other fluorinated heterocycles. rsc.orgbeilstein-journals.org While this involves a different substitution pattern, it highlights the reactivity of the dithietane ring. The framework of this compound could potentially undergo ring-opening reactions or substitutions at the C4 position, analogous to reactions seen in other thietane (B1214591) syntheses, to create more complex sulfur-containing acyclic and heterocyclic compounds. beilstein-journals.org

Reactivity and Mechanistic Pathways of N Octyl 1,3 Dithietan 2 Imine

Reactions at the Imine Carbon-Nitrogen Double Bond

The C=N double bond in N-Octyl-1,3-dithietan-2-imine is polarized, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic and basic. This polarization is the primary driver for its reactivity, particularly towards nucleophilic addition reactions.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of imines. numberanalytics.comunizin.org A nucleophile attacks the electrophilic carbon of the C=N bond, leading to the formation of a tetrahedral intermediate which can then be protonated to yield the final addition product. masterorganicchemistry.com

Mechanisms and Regioselectivity of Carbon-Nucleophile Additions (e.g., Organometallic Reagents)

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are potent carbon nucleophiles that are expected to add to the imine carbon of this compound. The reaction would proceed via a nucleophilic addition mechanism.

The regioselectivity of this reaction is high, with the carbon-based nucleophile exclusively attacking the electrophilic imine carbon. The proposed mechanism involves:

Coordination: The Lewis acidic metal center of the organometallic reagent may coordinate to the nitrogen atom of the imine.

Nucleophilic Attack: The carbanionic portion of the organometallic reagent attacks the imine carbon, breaking the C=N π-bond and forming a new C-C bond. This results in a magnesium or lithium salt of the corresponding amide.

Workup: Aqueous workup protonates the nitrogen, yielding the secondary amine product.

A generalized scheme for this reaction is presented below:

Scheme 1: General Reaction of this compound with an Organometallic Reagent

Illustrative Data Table for Carbon-Nucleophile Addition

Since no experimental data is available for this compound, the following table provides hypothetical examples of products from the reaction with various organometallic reagents, based on known imine chemistry.

| Organometallic Reagent (R'-M) | Expected Product |

| Methylmagnesium bromide (CH₃MgBr) | 2-(Methylamino-octyl-methyl)-1,3-dithietane |

| Phenyllithium (C₆H₅Li) | 2-(Phenylamino-octyl-methyl)-1,3-dithietane |

| Butylmagnesium chloride (C₄H₉MgCl) | 2-(Butylamino-octyl-methyl)-1,3-dithietane |

Heteroatom Nucleophile Additions (e.g., water, ammonia (B1221849), alcohols, thiols)

This compound is expected to react with a variety of heteroatom nucleophiles. nih.gov These reactions are often reversible and can be catalyzed by either acid or base.

Water (Hydrolysis): In the presence of water, especially under acidic conditions, imines can be hydrolyzed back to the corresponding carbonyl compound and primary amine. masterorganicchemistry.com For this compound, this would likely yield 1,3-dithietan-2-one and octylamine. The mechanism involves the nucleophilic attack of water on the imine carbon, followed by proton transfers and elimination of the amine. unizin.org

Ammonia and Amines: The reaction with ammonia or other primary amines would lead to a transimination reaction, where the N-octyl group is exchanged with the new amino group. Secondary amines can also react to form aminals.

Alcohols: Alcohols can add across the C=N bond to form hemiaminals. In the presence of an acid catalyst, this can proceed further to form an aminal.

Thiols: Thiols are excellent nucleophiles and are expected to readily add to the imine carbon to form thiohemiaminals.

Illustrative Data Table for Heteroatom-Nucleophile Addition

This table presents the expected products from the reaction of this compound with various heteroatom nucleophiles.

| Nucleophile | Expected Product |

| Water (H₂O) | 1,3-Dithietan-2-one and Octylamine |

| Ammonia (NH₃) | 1,3-Dithietan-2-imine and Octylamine (Transimination) |

| Ethanol (CH₃CH₂OH) | 2-(Ethoxy-octylamino-methyl)-1,3-dithietane (Hemiaminal) |

| Ethanethiol (CH₃CH₂SH) | 2-(Ethylthio-octylamino-methyl)-1,3-dithietane (Thiohemiaminal) |

Influence of N-Octyl Substituent on Reactivity

The N-octyl group attached to the imine nitrogen influences the reactivity of the C=N bond in several ways:

Steric Hindrance: The bulky octyl group can sterically hinder the approach of nucleophiles to the imine carbon. This effect would be more pronounced with larger nucleophiles.

Electronic Effect: As an alkyl group, the octyl substituent is weakly electron-donating. numberanalytics.com This can slightly decrease the electrophilicity of the imine carbon, potentially reducing its reactivity towards nucleophiles compared to an N-aryl or N-acyl imine. numberanalytics.com

Reduction Methodologies and Products

The reduction of the imine functionality in this compound to a secondary amine is a key transformation.

Catalytic Hydrogenation Pathways

Catalytic hydrogenation is a common and efficient method for the reduction of imines. organic-chemistry.org This process typically involves the use of a metal catalyst and a source of hydrogen.

Mechanism: The reaction is believed to proceed via the adsorption of the imine onto the catalyst surface. Hydrogen is also activated by the catalyst, and is then transferred to the imine in a stepwise or concerted manner, leading to the formation of the secondary amine.

Catalysts and Conditions: A variety of catalysts can be employed, with common choices including:

Palladium on carbon (Pd/C)

Platinum(IV) oxide (PtO₂, Adams' catalyst)

Raney Nickel (Raney Ni)

The reaction is typically carried out under a hydrogen atmosphere at pressures ranging from atmospheric to high pressure, and at temperatures from ambient to elevated. The choice of solvent can also influence the reaction, with common solvents being ethanol, methanol, and ethyl acetate.

The expected product of the catalytic hydrogenation of this compound is N-(1,3-dithietan-2-yl)-N-octylamine.

Illustrative Data Table for Catalytic Hydrogenation

This table provides a summary of potential conditions for the catalytic hydrogenation of this compound.

| Catalyst | Hydrogen Pressure | Solvent | Expected Outcome |

| 10% Pd/C | 1-5 atm | Ethanol | High yield of N-(1,3-dithietan-2-yl)-N-octylamine |

| PtO₂ | 1-3 atm | Acetic Acid | Efficient reduction to the secondary amine |

| Raney Ni | 50-100 atm | Methanol | Effective for complete reduction |

It is important to note that under harsh hydrogenation conditions, the dithietane ring might be susceptible to desulfurization, particularly with catalysts like Raney Nickel. This could lead to the formation of N-octyl-N-methylamine as a side product.

Cycloaddition Reactions Involving the Imine Moiety

The imine group of this compound can participate in various cycloaddition reactions, which are powerful methods for the construction of cyclic structures. libretexts.org These reactions are characterized by the formation of two new sigma bonds in a single step.

[2+2] cycloadditions are valuable for the synthesis of four-membered rings. beilstein-journals.org In the context of imines, these reactions, often referred to as aza Paternò-Büchi reactions, lead to the formation of azetidines, which are important structural motifs in medicinal chemistry. researchgate.netchemrxiv.orgsemanticscholar.org These reactions can be initiated photochemically or thermally. semanticscholar.orgnih.gov

The reaction of an imine with a ketene (B1206846) to form a β-lactam (a four-membered cyclic amide) is known as the Staudinger cycloaddition. wikipedia.org This reaction is a non-photochemical [2+2] cycloaddition. wikipedia.org

The mechanism of the Staudinger reaction is generally considered to be a two-step process:

Nucleophilic Attack: The imine nitrogen acts as a nucleophile, attacking the central carbonyl carbon of the ketene. This leads to the formation of a zwitterionic intermediate. nih.govresearchgate.netnih.gov

Ring Closure: The zwitterionic intermediate then undergoes a conrotatory electrocyclic ring closure to form the β-lactam ring. nih.gov

The stereochemical outcome of the Staudinger reaction is influenced by the geometry of the imine and the substituents on both the imine and the ketene. wikipedia.orgnih.govsemanticscholar.org Generally, (E)-imines tend to yield cis-β-lactams, while (Z)-imines produce trans-β-lactams. wikipedia.orgnih.gov The electronic nature of the substituents also plays a crucial role; electron-donating groups on the ketene and electron-withdrawing groups on the imine can accelerate the ring closure, often favoring the formation of cis products. organic-chemistry.org

Table 1: Factors Influencing Stereochemistry in the Staudinger Reaction

| Factor | Influence on Stereochemistry |

|---|---|

| Imine Geometry | (E)-imines generally give cis-β-lactams; (Z)-imines generally give trans-β-lactams. wikipedia.orgnih.gov |

| Ketene Substituents | Electron-donating groups favor cis-β-lactams. organic-chemistry.org |

| Imine Substituents | Electron-withdrawing groups can favor cis-β-lactams. organic-chemistry.org |

[2+2] cycloadditions involving imines can occur in both an intermolecular and intramolecular fashion.

Intermolecular [2+2] Cycloadditions: These reactions occur between two separate molecules, an imine and an alkene (or ketene). researchgate.net They provide a direct route to a wide variety of substituted azetidines. researchgate.netresearchgate.net The efficiency and stereoselectivity of these reactions can often be controlled through the use of catalysts or by photochemical activation. researchgate.netchemrxiv.org

Intramolecular [2+2] Cycloadditions: When the imine and the reacting alkene or ketene moiety are part of the same molecule, an intramolecular cycloaddition can occur, leading to the formation of bicyclic or polycyclic systems containing an azetidine (B1206935) ring. These reactions are often more efficient than their intermolecular counterparts due to entropic factors. researchgate.net

Imines can also participate in [3+2] cycloaddition reactions, which are a type of 1,3-dipolar cycloaddition. nih.govua.esorganicreactions.org In these reactions, the imine acts as the dipolarophile, reacting with a 1,3-dipole. A common class of 1,3-dipoles used in these reactions are azomethine imines. ua.esrsc.org

Azomethine imines are versatile 1,3-dipoles that can be generated in situ from hydrazones or exist as stable, isolable compounds. ua.esrsc.org The reaction of an azomethine imine with a dipolarophile like this compound would lead to the formation of a five-membered heterocyclic ring containing three nitrogen atoms. These reactions often proceed with high regio- and stereoselectivity. nih.govua.es The mechanism is generally considered to be a concerted process, although stepwise pathways can also operate. organicreactions.org

These cycloadditions can be carried out under thermal conditions or can be catalyzed by metal complexes or organocatalysts, which can also induce enantioselectivity. ua.esrsc.org

The imine functionality can act as a dienophile in a hetero-Diels-Alder reaction, a variant of the classic Diels-Alder reaction where a heteroatom is part of the diene or dienophile. libretexts.orgwikipedia.org In this [4+2] cycloaddition, the imine reacts with a conjugated diene to form a six-membered nitrogen-containing heterocycle. thieme-connect.demdpi.combeilstein-journals.org

The reactivity of the imine as a dienophile is often enhanced by the presence of an electron-withdrawing group on the nitrogen atom. wikipedia.org The reaction can be promoted by heat or by the use of Lewis acid catalysts, which coordinate to the imine nitrogen, lowering the energy of its LUMO (Lowest Unoccupied Molecular Orbital) and making it more reactive towards the diene's HOMO (Highest Occupied Molecular Orbital). wikipedia.orgtsijournals.com

The mechanism of the imine Diels-Alder reaction can be either concerted or stepwise. wikipedia.org A concerted [4πs + 2πs] cycloaddition is thermally allowed by the Woodward-Hoffmann rules. wikipedia.org However, under strong Lewis acid catalysis, a stepwise mechanism involving a Mannich-type intermediate may be operative. wikipedia.orgtsijournals.com

Table 2: Comparison of Cycloaddition Reactions of Imines

| Cycloaddition Type | Ring Size Formed | Reactants | Key Features |

|---|---|---|---|

| [2+2] Staudinger | 4-membered (β-lactam) | Imine + Ketene | Forms a cyclic amide; often stereospecific. wikipedia.org |

| [2+2] Aza Paternò-Büchi | 4-membered (Azetidine) | Imine + Alkene | Often requires photochemical activation. semanticscholar.org |

| [3+2] | 5-membered | Imine (as dipolarophile) + 1,3-Dipole (e.g., azomethine imine) | Forms a five-membered heterocycle with high stereocontrol. nih.govua.es |

[4+2] Cycloadditions (Imine Diels-Alder Reaction)

Formation of Tetrahydropyridine (B1245486) Scaffolds

The synthesis of tetrahydropyridine frameworks represents a cornerstone of heterocyclic chemistry, owing to their prevalence in natural products and pharmaceuticals. A primary route to these structures is the aza-Diels-Alder reaction, where an imine acts as the dienophile in a [4+2] cycloaddition with a conjugated diene. wikipedia.orgbeilstein-journals.org

While specific studies detailing the reaction of this compound to form tetrahydropyridine scaffolds are not extensively documented in the literature, the general reactivity of imines provides a basis for predicting such transformations. The exocyclic imine functionality (C=N) of the title compound can potentially serve as a dienophile. In a typical reaction, the imine would react with a 1,3-diene to yield a tetrahydropyridine ring. The efficiency and viability of this reaction would depend on the electronic nature of the reactants.

Imines often require activation to function as effective dienophiles, typically through the attachment of an electron-withdrawing group to the nitrogen atom or the use of a Lewis acid catalyst. nih.gov The N-octyl group is an electron-donating alkyl group, which may reduce the electrophilicity of the imine carbon, thus making it less reactive towards dienes under normal conditions. However, Lewis acid catalysis could potentially promote the reaction. For instance, coordination of a Lewis acid to the imine nitrogen would increase its electrophilicity and facilitate the cycloaddition.

Alternative modern methodologies for tetrahydropyridine synthesis involve transition-metal-catalyzed processes, such as the Rh(I)-catalyzed cascade reaction of imines and alkynes, which proceeds through C-H activation, alkenylation, and electrocyclization to form highly substituted dihydropyridines that can be subsequently reduced. acs.org Other approaches include ring-closing metathesis of aminodienes prepared from N-aluminoimines. nih.gov These methods highlight potential, albeit unexplored, pathways for converting this compound into more complex heterocyclic systems.

Reactivity with Dienes and Dienophiles

The reactivity of this compound in the context of dienes and dienophiles is centered on the aza-Diels-Alder reaction, where the imine C=N bond acts as a dienophile. wikipedia.org This reaction is a powerful tool for constructing nitrogen-containing six-membered rings. thieme-connect.com

The general mechanism involves the concerted or stepwise [4+2] cycloaddition between the 4π-electron system of a conjugated diene and the 2π-electron system of the imine dienophile. The regioselectivity is governed by the electronic properties of the substituents on both the diene and the imine. For unactivated imines like the N-octyl derivative, the reaction may require thermal conditions or catalysis.

The table below outlines the expected outcomes of the aza-Diels-Alder reaction between this compound and various dienes, based on established principles of cycloaddition reactions. nih.govresearchgate.net

Table 1: Predicted Aza-Diels-Alder Reactions of this compound

| Diene | Dienophile | Predicted Product | Conditions |

| 1,3-Butadiene | This compound | 1-Octyl-2-(1,3-dithietan-2-ylidene)-1,2,3,6-tetrahydropyridine | High Temperature / Lewis Acid Catalyst |

| Isoprene (2-Methyl-1,3-butadiene) | This compound | 1-Octyl-4-methyl-2-(1,3-dithietan-2-ylidene)-1,2,3,6-tetrahydropyridine | High Temperature / Lewis Acid Catalyst |

| 2,3-Dimethyl-1,3-butadiene | This compound | 1-Octyl-4,5-dimethyl-2-(1,3-dithietan-2-ylidene)-1,2,3,6-tetrahydropyridine | High Temperature / Lewis Acid Catalyst |

| Cyclopentadiene | This compound | Fused bicyclic tetrahydropyridine adduct | Moderate Temperature |

Conversely, the 1,3-dithietane (B8821032) ring itself does not typically function as a diene or dienophile in standard Diels-Alder reactions. Its reactivity is dominated by transformations involving the sulfur atoms or ring strain.

Transformations of the 1,3-Dithietane Ring System

The four-membered 1,3-dithietane ring is a strained heterocyclic system, and its chemistry often involves reactions that relieve this strain.

Ring-Opening Reactions and Subsequent Transformations

Ring-opening of the 1,3-dithietane core can be initiated by various reagents and conditions, leading to versatile synthetic intermediates. These reactions can be broadly categorized as nucleophilic, electrophilic, or thermal/photochemical processes.

Nucleophilic Ring-Opening: Strong nucleophiles can attack one of the carbon atoms of the ring, leading to cleavage of a carbon-sulfur bond. For example, treatment with organolithium reagents could potentially open the ring to form a dithioacetal anion, which can be trapped by an electrophile. While the parent 1,3-dithietane is known to be relatively stable, the presence of the imine group may influence the ring's susceptibility to nucleophilic attack.

Oxidative Cleavage: Oxidizing agents are commonly used to cleave dithiane and dithiolane protecting groups, and similar chemistry can be applied to 1,3-dithietanes. organic-chemistry.org Reagents such as bis(trifluoroacetoxy)iodobenzene or N-halosuccinimides in the presence of water can lead to the hydrolysis of the dithietane ring, ultimately yielding a ketone (in this case, derived from the C2 carbon) and byproducts.

Reductive Cleavage: Treatment with reducing agents like Raney nickel would likely lead to desulfurization, cleaving the C-S bonds and reducing the imine, ultimately yielding N-octylmethanediamine and alkanes.

Rearrangement Processes Involving Sulfur Atoms

Rearrangements of the 1,3-dithietane ring are not common but can occur under specific conditions, often driven by relief of ring strain.

Thermal and Photochemical Rearrangements: The thermal decomposition of 1,3-dithietane has been studied and is known to produce thioformaldehyde (B1214467) (CH₂S), which can then trimerize or polymerize. wikipedia.org By analogy, thermolysis or photolysis of this compound could lead to a retro-[2+2] cycloreversion, yielding thioformaldehyde and N-octyl-isothiocyanate (Octyl-N=C=S) as transient intermediates. These reactive species would likely undergo further reactions under the applied conditions.

Sigmatropic rearrangements, which are common in many organic systems, are less documented for the 1,3-dithietane core. uh.edumdpi.com The rigid four-membered ring structure is not conducive to the orbital symmetry requirements of many pericyclic rearrangements.

Electrophilic and Radical Reactions on the Dithietane Core

The sulfur atoms in the 1,3-dithietane ring are key sites for both electrophilic and radical reactions.

Electrophilic Attack on Sulfur: The sulfur atoms possess lone pairs of electrons, making them nucleophilic. They can be readily attacked by electrophiles. The most common example is oxidation. Treatment with one equivalent of an oxidizing agent like a peroxy acid (e.g., m-CPBA) or sodium periodate (B1199274) would be expected to form the corresponding 1,3-dithietane-1-oxide. The use of excess oxidant would lead to the 1,3-dithietane-1,3-dioxide and potentially the fully oxidized 1,1,3,3-tetraoxide.

Radical Reactions: Cyclic disulfides are known to participate in radical ring-opening reactions. researchgate.net While 1,3-dithietanes lack a direct S-S bond, radical-initiated processes can still occur. For instance, a radical initiator could abstract a hydrogen atom from the ring, generating a carbon-centered radical. This radical could then undergo fragmentation. Alternatively, radical species could add to the exocyclic C=N bond, a known reaction pathway for imines.

Redox Chemistry of this compound

The redox chemistry of the molecule involves both the dithietane ring and the imine functional group.

Oxidation: As mentioned previously, the primary sites of oxidation are the sulfur atoms. Electrochemical studies on related dithioethers show that they can undergo oxidation to form stable radical cations at specific potentials. acs.org The oxidation of the sulfur atoms in this compound would proceed stepwise, with the formation of sulfoxides and sulfones being the major products under chemical oxidation. The relative ease of these oxidations would depend on the specific reagents and conditions employed.

Table 2: Potential Oxidation Products of this compound

| Oxidizing Agent (Equivalents) | Primary Product | Oxidation State of Sulfur |

| m-CPBA (1 eq.) | This compound 1-oxide | S(0), S(+2) |

| m-CPBA (2 eq.) | This compound 1,3-dioxide | S(+2), S(+2) |

| H₂O₂ / Catalyst (excess) | This compound 1,1,3,3-tetraoxide | S(+4), S(+4) |

Reduction: The primary site for reduction is the electrophilic carbon of the imine group. The C=N double bond can be readily reduced to a C-N single bond. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation (e.g., H₂ over a Palladium, Platinum, or Nickel catalyst) would also be effective, reducing the imine to a secondary amine. This reaction would yield N-octyl-(1,3-dithietan-2-yl)amine. Harsh reduction conditions, such as using Raney Nickel, would likely cause both reduction of the imine and complete desulfurization of the dithietane ring.

Oxidation Pathways and Mechanisms (e.g., Oxaziridine (B8769555) Formation)

The oxidation of this compound presents multiple potential pathways, with the most prominent being the oxidation of the imine functional group to form an oxaziridine. academie-sciences.fr Oxaziridines are three-membered heterocyclic compounds containing an oxygen, nitrogen, and carbon atom in a strained ring, and they are typically synthesized by the oxidation of the corresponding imines. wikipedia.orgnih.gov

Common oxidizing agents used for this transformation include peroxy acids, such as m-chloroperbenzoic acid (m-CPBA), and systems like hydrogen peroxide in the presence of a nitrile. academie-sciences.frthieme-connect.de The mechanism of imine oxidation can proceed through two primary pathways depending on the electronic nature of the imine.

Concerted Mechanism: For electron-rich imines, such as N-alkylimines, a concerted mechanism is often proposed. In this pathway, the oxygen atom is transferred from the oxidant to the imine in a single, synchronous step. academie-sciences.fr

Two-Step Mechanism: For electron-deficient imines, a two-step nucleophilic addition mechanism, analogous to the Baeyer-Villiger oxidation of ketones, is more likely. academie-sciences.fr This involves the initial nucleophilic attack of the peroxy acid on the imine carbon, forming a tetrahedral intermediate, which then rearranges to yield the oxaziridine and a carboxylic acid byproduct.

In the case of this compound, the oxidation would lead to the formation of N-Octyl-oxaziridino[2,3-b] wikipedia.orgorganic-chemistry.orgdithietane. While specific studies on this molecule are not prevalent, the general principles of imine oxidation are well-established. academie-sciences.frnih.gov A competing reaction pathway could involve the oxidation of the sulfur atoms within the dithietane ring, potentially forming sulfoxides or sulfones, although this would likely require stronger oxidizing conditions.

Electrochemical Behavior and Electron Transfer Processes

The electrochemical properties of this compound are of significant interest due to the presence of both an electrochemically active imine group and a sulfur-rich dithietane ring. Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are employed to investigate its redox potentials and the mechanisms of its electrode processes. researchgate.net

Voltammetric analysis provides quantitative data on the redox potentials at which the compound undergoes oxidation or reduction. The imine functionality can be reduced, while the dithietane ring, with its electron-rich sulfur atoms, can be oxidized. The precise potentials are influenced by the solvent, supporting electrolyte, and the material of the working electrode.

Below is a representative table of plausible redox potentials for this compound, based on the analysis of similar sulfur-containing heterocycles and imine derivatives.

| Process | Potential (V) | Technique | Characteristics |

|---|---|---|---|

| Oxidation I (Dithietane Ring) | +1.15 | CV | Irreversible |

| Oxidation II (Dithietane Ring) | +1.60 | CV | Irreversible |

| Reduction I (Imine Group) | -1.85 | CV | Quasi-reversible |

The reduction of the imine group generally involves a two-electron process, often coupled with protonation steps, especially in protic media. The initial electron transfer can form a radical anion, which may be further reduced at a less negative potential or participate in subsequent chemical reactions.

Electrochemical studies on related sulfur heterocycles have shown that multistep electrode reactions are common. abechem.com For instance, the initial product of an electron transfer might engage in subsequent chemical and/or electrochemical reactions to generate the final product. abechem.com

Conversely, the strained four-membered ring structure and the presence of electronegative sulfur atoms can also allow the dithietane moiety to function as an electron acceptor under certain conditions. For example, upon oxidation to a radical cation, the ring becomes highly electron-deficient. Furthermore, the electronic properties of dithietane and dithiolane-related structures have been harnessed in materials science, where they are incorporated into larger conjugated systems to create n-type organic semiconductors, demonstrating their capacity to accept and transport electrons. acs.orgresearchgate.net This dual electron-donating and potentially accepting nature makes the dithietane ring a versatile component in redox-active molecules.

Spectroscopic and Advanced Analytical Characterization Methodologies

Methodologies for Structural Elucidation

The precise determination of the molecular structure, including connectivity and spatial arrangement of atoms, is fundamental. The following techniques are indispensable for this purpose.

NMR spectroscopy is the cornerstone for determining the structure of organic molecules in solution. For N-Octyl-1,3-dithietan-2-imine, a combination of one-dimensional and multi-dimensional NMR experiments would be essential.

Based on analogous structures, the predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below. For a related 1,3-dithietane (B8821032) derivative, the methylene (B1212753) protons of the ring have been observed at approximately 4.35 ppm, and the corresponding carbon at around 33.39 ppm. iucr.org The chemical shifts for the N-octyl group are predicted based on typical values for N-alkyl imines.

Predicted ¹H NMR Data (in CDCl₃, 500 MHz)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 (dithietane ring) | ~ 4.35 | s | - |

| H-1' (N-CH₂) | ~ 3.50 | t | 7.5 |

| H-2' (N-CH₂-CH₂) | ~ 1.65 | quint | 7.5 |

| H-3' to H-7' (-(CH₂)₅-) | ~ 1.30 | m | - |

Predicted ¹³C NMR Data (in CDCl₃, 125 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (C=N) | ~ 165.0 |

| C-4 (dithietane ring) | ~ 33.4 |

| C-1' (N-CH₂) | ~ 55.0 |

| C-2' | ~ 31.8 |

| C-3' | ~ 29.5 |

| C-4' | ~ 29.2 |

| C-5' | ~ 26.8 |

| C-6' | ~ 22.7 |

| C-7' | ~ 31.5 |

To unambiguously assign the predicted proton and carbon signals and to confirm the connectivity of the molecule, a series of two-dimensional (2D) NMR experiments would be performed.

Correlation Spectroscopy (COSY): This experiment would reveal the coupling relationships between adjacent protons. For the N-octyl chain, strong correlations would be expected between H-1' and H-2', H-2' and H-3', and so on, down to the terminal methyl group.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would establish the direct one-bond correlations between protons and the carbons they are attached to. For instance, the signal at ~4.35 ppm in the ¹H spectrum would correlate with the signal at ~33.4 ppm in the ¹³C spectrum, confirming their assignment to the dithietane ring.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment is crucial for establishing long-range (2-3 bond) correlations. A key expected correlation would be between the H-1' protons of the octyl group and the C-2 (imine) carbon, confirming the attachment of the alkyl chain to the imine nitrogen.

The 1,3-dithietane ring is a strained four-membered ring. While some derivatives have been found to be planar, slight puckering is possible. iucr.org Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at variable temperatures, could provide insights into any conformational exchange processes, such as ring flipping, if present. However, for a simple substituted dithietane, a single conformation is likely to be dominant at room temperature.

High-resolution mass spectrometry (HRMS) is essential for determining the exact mass of the molecule and, consequently, its molecular formula. For this compound (C₁₁H₂₁NS₂), the predicted exact mass would be calculated.

Predicted HRMS Data

| Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 232.1248 |

The fragmentation pattern in the mass spectrum would provide further structural information. Key predicted fragmentation pathways would include:

Alpha-cleavage adjacent to the nitrogen atom, leading to the loss of an alkyl radical from the octyl chain.

Cleavage of the dithietane ring , which could lead to the loss of thioformaldehyde (B1214467) (CH₂S) or related fragments. The presence of two sulfur atoms would give a characteristic isotopic pattern for sulfur-containing fragments.

Predicted Crystallographic Data

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| C-S bond length | ~ 1.82 Å |

| C-N bond length | ~ 1.27 Å |

| S-C-S bond angle | ~ 94° |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Spectroscopic Probing of Electronic Structure and Reactivity

Beyond structural elucidation, spectroscopic techniques can probe the electronic nature of the molecule, which is key to understanding its reactivity.

The electronic structure of this compound is dominated by the imine (C=N) double bond and the lone pairs of electrons on the sulfur and nitrogen atoms. The imine group is known to be mildly basic and can be protonated to form an iminium salt. oregonstate.edu The sulfur atoms in the dithietane ring can act as nucleophiles or be oxidized. The strained nature of the four-membered ring could also influence its reactivity, potentially making it susceptible to ring-opening reactions.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides critical insights into the molecular structure of this compound by identifying its constituent functional groups and analyzing their vibrational modes.

The IR spectrum is particularly useful for identifying polar bonds. The most prominent absorption for this compound is expected to be the C=N stretching vibration of the imine group. chimia.ch This typically appears as a strong band in the 1690–1630 cm⁻¹ region. ucla.edu The exact frequency can be influenced by the electronic environment and substitution. The N-octyl group will be characterized by C-H stretching vibrations from its methyl (CH₃) and methylene (CH₂) groups, which are anticipated in the 2950–2850 cm⁻¹ range. ucla.edu Additionally, characteristic C-N stretching absorptions for aliphatic amines are typically found between 1000 and 1250 cm⁻¹. libretexts.org The 1,3-dithietane ring should present C-S stretching vibrations, which are generally weak and appear in the fingerprint region between 800 and 600 cm⁻¹.

Raman spectroscopy, being highly sensitive to non-polar bonds, complements IR spectroscopy. It is particularly effective for observing the C=C and C-S bonds. researchgate.net The C-S stretching vibrations of the dithietane ring, which may be weak in the IR spectrum, could be more prominent in the Raman spectrum. Similarly, the symmetric vibrations of the alkyl chain would be readily observable. The combination of both IR and Raman spectra allows for a more complete assignment of the vibrational modes of the molecule.

Table 1: Predicted IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Technique | Intensity |

|---|---|---|---|---|

| C=N (Imine) | Stretching | 1690 - 1630 | IR, Raman | Strong (IR), Medium (Raman) |

| C-H (Alkyl) | Stretching | 2950 - 2850 | IR, Raman | Strong |

| CH₂ (Alkyl) | Bending (Scissoring) | ~1465 | IR, Raman | Medium |

| CH₃ (Alkyl) | Bending (Asymmetric) | ~1450 | IR, Raman | Medium |

| C-N (Alkyl-Imine) | Stretching | 1250 - 1000 | IR | Medium-Weak |

| C-S (Dithietane) | Stretching | 800 - 600 | IR, Raman | Weak (IR), Medium (Raman) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within a molecule. The chromophore in this compound is the imine group (C=N). Unconjugated imines typically exhibit two main types of electronic transitions: a π → π* transition at higher energies (shorter wavelengths) and a lower-energy n → π* transition (longer wavelengths). acs.orgnih.govnih.gov

The n → π* transition involves the excitation of an electron from a non-bonding orbital (the lone pair on the nitrogen atom) to an antibonding π* orbital. This transition is typically weak (low molar absorptivity, ε) and occurs in the near-UV region. The π → π* transition, resulting from the excitation of an electron from a bonding π orbital to an antibonding π* orbital, is generally much stronger (high molar absorptivity, ε) and occurs at shorter wavelengths. nih.govresearchgate.net The N-octyl group, being a saturated alkyl chain, does not possess π electrons and therefore does not contribute to the primary electronic transitions; it acts as an auxochrome. The sulfur atoms of the dithietane ring, with their non-bonding electrons, might also contribute to n → σ* transitions, but these typically occur at even shorter wavelengths, often in the vacuum UV region.

Table 2: Predicted Electronic Transitions for this compound

| Transition | Chromophore | Typical λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|---|

| n → π* | C=N | 220 - 240 | Low (< 1,000) |

| π → π* | C=N | < 200 | High (> 5,000) |

Application of Advanced Separation Techniques

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of this compound and performing quantitative analysis. Given the molecule's significant non-polar character due to the long N-octyl chain, a reversed-phase HPLC (RP-HPLC) method is most appropriate. mdpi.comnih.gov

In RP-HPLC, a non-polar stationary phase, such as C18 (octadecyl) or C8 (octyl), is used with a polar mobile phase. chemass.si For this compound, a C18 column would likely provide sufficient retention and resolution. The mobile phase would typically consist of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and water. mdpi.com A gradient elution, where the proportion of the organic solvent is increased over time, would be effective for eluting the compound and separating it from any impurities with different polarities.

Detection can be achieved using a UV detector set at the λmax of one of the compound's electronic transitions, likely the n → π* transition, to ensure sensitivity. mtc-usa.comnih.gov This method can be validated for linearity, accuracy, and precision to allow for the precise quantification of this compound in various samples.

Table 3: Proposed HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 100% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at ~230 nm |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. This compound is expected to be sufficiently volatile and thermally stable for GC analysis. GC provides separation based on boiling point and polarity, while MS offers detection and structural information through fragmentation patterns. researchgate.netresearchgate.net

Upon injection into the GC, the compound is vaporized and separated on a capillary column, typically one with a non-polar stationary phase like DB-5ms. cas.cn The separated compound then enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI). The resulting molecular ion (M⁺) and its fragmentation pattern are characteristic of the molecule's structure.

The fragmentation of this compound is governed by the stability of the resulting ions. A key fragmentation pathway for N-alkyl amines is α-cleavage, which involves the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu This would lead to the loss of a C₇H₁₅ radical, resulting in a stable, resonance-stabilized ion. Another common fragmentation pattern for long-chain alkanes is the sequential loss of 14 amu (CH₂) units. libretexts.org The dithietane ring itself can also undergo fragmentation. The mass spectrum will thus provide a unique fingerprint for the identification and structural confirmation of the compound.

Table 4: Predicted Key Mass Fragments for this compound in GC-MS (EI)

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 217 | [C₁₀H₁₉NS₂]⁺ | Molecular Ion (M⁺) |

| 202 | [C₉H₁₆NS₂]⁺ | Loss of CH₃ (β-cleavage) |

| 118 | [C₂H₄NS₂]⁺ | α-cleavage (loss of C₇H₁₅ radical) |

| 104 | [C₂H₂NS₂]⁺ | Further fragmentation |

| 57, 71, 85 | [C₄H₉]⁺, [C₅H₁₁]⁺, [C₆H₁₃]⁺ | Fragments from the octyl chain |

Based on a comprehensive search for scientific literature, specific theoretical and computational investigations on the chemical compound This compound are not available in the public domain. Consequently, it is not possible to provide an article with detailed research findings, data tables, and analysis that strictly adheres to the requested outline for this particular molecule.

The required sections and subsections, such as Density Functional Theory (DFT) calculations, Molecular Orbital Analysis (HOMO/LUMO), Electron Localization Function (ELF) Analysis, Potential Energy Surface Scans, and Transition State Localization, necessitate specific computational data that has not been published for this compound.

While computational studies exist for related structures, such as 1,3-dithianes, other sulfur-nitrogen heterocycles, and various imine compounds, the strict requirement to focus solely on this compound prevents the inclusion of information from these related but distinct chemical entities. Generating content without specific data would result in speculation rather than the scientifically accurate and authoritative article requested.

Theoretical and Computational Investigations of N Octyl 1,3 Dithietan 2 Imine

Computational Elucidation of Reaction Mechanisms and Transition States

Molecular Electron Density Theory (MEDT) for Understanding Bond Formation

Molecular Electron Density Theory (MEDT) provides a powerful framework for analyzing the electronic structure and reactivity of molecules, focusing on the changes in electron density during a chemical reaction. researchgate.net In the context of N-Octyl-1,3-dithietan-2-imine, MEDT can be employed to understand the nature of the bonding within the molecule and to predict its reactivity in various chemical transformations.

The theory posits that the capacity for changes in electron density, rather than frontier molecular orbital interactions alone, governs molecular reactivity. researchgate.net For this compound, a key area of investigation using MEDT would be the analysis of the C=N double bond and the sulfur atoms within the dithietane ring. The electron density distribution would reveal the polarization of the C=N bond and the electron-rich nature of the sulfur atoms, which are crucial for understanding the molecule's electrophilic and nucleophilic sites.

Conceptual DFT indices derived from MEDT, such as the electrophilicity ω index and the nucleophilicity N index, can be calculated to quantify the molecule's reactivity. nih.gov For instance, the imine nitrogen, with its lone pair of electrons, is expected to be a significant nucleophilic center. Conversely, the carbon atom of the C=N double bond could act as an electrophilic site. An analysis of the global and local reactivity indices would provide a quantitative measure of these characteristics, allowing for the prediction of how this compound would behave in reactions such as cycloadditions or reactions with electrophiles and nucleophiles.

Prediction of Spectroscopic Parameters

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation in organic chemistry. nih.govchemrxiv.org Computational methods, particularly those based on quantum mechanics (QM), have become indispensable for predicting NMR chemical shifts, aiding in the assignment of complex structures. nih.govchemrxiv.org For this compound, computational predictions of ¹H and ¹³C NMR chemical shifts can provide valuable information for its structural characterization.

The process typically involves geometry optimization of the molecule followed by the calculation of NMR shielding tensors using methods like Density Functional Theory (DFT). researchgate.netgithub.io These shielding tensors are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (TMS). researchgate.net The accuracy of these predictions is highly dependent on the level of theory, basis set, and the inclusion of environmental effects like solvents. researchgate.netgithub.io

For a molecule like this compound, which possesses a flexible octyl chain, it is crucial to consider multiple conformations. A thorough conformational search and Boltzmann averaging of the predicted chemical shifts for the most stable conformers are necessary to obtain results that are comparable to experimental data. chemrxiv.orggithub.io

Below is a hypothetical table of predicted ¹³C NMR chemical shifts for this compound, illustrating the kind of data that would be generated from such a computational study.

| Atom | Predicted Chemical Shift (ppm) |

| C (C=N) | 175.2 |

| C (dithietane) | 45.8 |

| C1' (octyl) | 52.3 |

| C2' (octyl) | 31.9 |

| C3' (octyl) | 29.5 |

| C4' (octyl) | 29.3 |

| C5' (octyl) | 26.8 |

| C6' (octyl) | 22.7 |

| C7' (octyl) | 31.5 |

| C8' (octyl) | 14.1 |

Note: This data is illustrative and not based on actual experimental or computational results.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint that is highly sensitive to the chemical structure and bonding. nih.govusp.br Computational chemistry offers powerful tools to predict the vibrational frequencies and intensities of molecules, which can be used to interpret and assign experimental spectra. nih.govresearchgate.net

For this compound, theoretical calculations of its IR and Raman spectra would be performed using methods such as DFT. researchgate.net The process involves optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). Diagonalizing this matrix yields the vibrational frequencies and normal modes.

The predicted frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve the agreement with experimental data. usp.br

A theoretical vibrational analysis of this compound would allow for the assignment of key vibrational modes, such as the C=N stretching frequency, the vibrations of the dithietane ring, and the various modes associated with the N-octyl chain. This information is invaluable for confirming the molecular structure and understanding the intramolecular dynamics.

Below is a hypothetical table of selected predicted vibrational frequencies for this compound.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity (km/mol) | Predicted Raman Activity (Å⁴/amu) |

| C-H stretch (octyl) | 2950-3050 | High | Moderate |

| C=N stretch | 1685 | High | Low |

| CH₂ scissoring (octyl) | 1450-1470 | Moderate | Moderate |

| C-N stretch | 1250 | Moderate | Low |

| C-S stretch | 650-750 | Moderate | High |

| Dithietane ring deformation | 400-500 | Low | Moderate |

Note: This data is illustrative and not based on actual experimental or computational results.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules, providing insights into their conformational dynamics and flexibility. nih.gov For this compound, MD simulations can be used to explore the vast conformational space of the flexible N-octyl chain and to assess the rigidity of the dithietane ring.

The dithietane ring, being a four-membered ring, is expected to be relatively rigid. However, MD simulations can quantify the extent of its flexibility, such as ring-puckering motions. Understanding the interplay between the flexible octyl chain and the more rigid dithietane ring is essential for a complete picture of the molecule's dynamic behavior.

The solvent environment can have a profound impact on the structure, dynamics, and reactivity of a molecule. MD simulations explicitly including solvent molecules provide a realistic model for studying these effects. For this compound, performing MD simulations in different solvents would reveal how the solvent interacts with the molecule and influences its properties.

Furthermore, MD simulations can be used to calculate the potential of mean force (PMF) for a chemical reaction involving this compound in solution. This would provide insights into the reaction mechanism and the role of the solvent in stabilizing transition states and intermediates, thereby affecting the reaction rate and outcome. The simulations can also inform the choice of solvent for experimental studies by predicting how the solvent will influence the molecule's solubility and reactivity.

Advanced Research Applications and Structural Roles of N Octyl 1,3 Dithietan 2 Imine

Role as a Building Block in Complex Chemical Synthesis